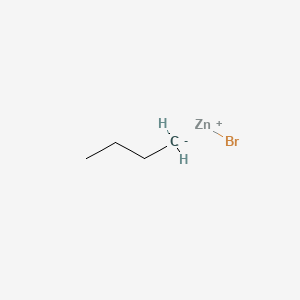

bromozinc(1+);butane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C4H9BrZn |

|---|---|

Molecular Weight |

202.4 g/mol |

IUPAC Name |

bromozinc(1+);butane |

InChI |

InChI=1S/C4H9.BrH.Zn/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |

InChI Key |

PRWJKDARXFAPOY-UHFFFAOYSA-M |

Canonical SMILES |

CCC[CH2-].[Zn+]Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of n-Butylzinc Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of n-butylzinc bromide (CH₃(CH₂)₃ZnBr), an important organozinc reagent in organic synthesis. While the user initially inquired about "bromozinc(1+);butane," this is a chemically inaccurate term. This document focuses on the correct and widely used neutral species, n-butylzinc bromide. This guide details synthetic methodologies, provides expected characterization data, and illustrates a key application in cross-coupling reactions. Due to the air and moisture sensitivity of organozinc reagents, all procedures require strict anaerobic and anhydrous conditions.

Introduction

Organozinc reagents, such as n-butylzinc bromide, are valuable intermediates in organic chemistry, primarily utilized for the formation of carbon-carbon bonds. Their moderate reactivity and high functional group tolerance make them indispensable in complex molecule synthesis. A prominent application of n-butylzinc bromide is in the Negishi cross-coupling reaction, a palladium-catalyzed process that couples organozinc compounds with organic halides.[1][2][3] This guide outlines the preparation of n-butylzinc bromide and discusses its key characterization features.

Synthesis of n-Butylzinc Bromide

The synthesis of n-butylzinc bromide can be achieved through several methods, most commonly via the direct insertion of zinc into an alkyl halide or by transmetalation from a more reactive organometallic species.

Experimental Protocols

Method 1: Direct Oxidative Addition

This method involves the reaction of n-butyl bromide with activated zinc metal. The activation of zinc is crucial for a successful reaction.

-

Materials:

-

Zinc dust or powder

-

1,2-dibromoethane (for activation)

-

Iodine (for activation)

-

n-Butyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

-

Protocol:

-

Under an inert atmosphere (e.g., argon or nitrogen), charge a dry three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel with zinc dust (1.5 equivalents).

-

Activate the zinc by adding a small amount of 1,2-dibromoethane and a crystal of iodine to the zinc suspension in anhydrous THF and gently heating. The disappearance of the iodine color and gas evolution indicates activation.

-

Cool the suspension to room temperature.

-

Add a solution of n-butyl bromide (1.0 equivalent) in anhydrous THF dropwise from the dropping funnel to the activated zinc suspension.

-

The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature or with gentle heating until the zinc is consumed.

-

The resulting solution of n-butylzinc bromide in THF can be used directly for subsequent reactions. The concentration is typically determined by titration.

-

Method 2: Transmetalation

This protocol involves the reaction of an n-butyl Grignard reagent with a zinc halide.

-

Materials:

-

Magnesium turnings

-

n-Butyl bromide

-

Anhydrous diethyl ether or THF

-

Anhydrous zinc bromide (ZnBr₂)

-

-

Protocol:

-

Prepare the Grignard reagent, n-butylmagnesium bromide, by reacting magnesium turnings with n-butyl bromide in anhydrous diethyl ether or THF under an inert atmosphere.[4]

-

In a separate dry flask under an inert atmosphere, dissolve anhydrous zinc bromide (1.0 equivalent) in anhydrous THF.

-

Cool the zinc bromide solution in an ice bath.

-

Slowly add the prepared n-butylmagnesium bromide solution (1.0 equivalent) to the stirred zinc bromide solution.

-

After the addition is complete, warm the reaction mixture to room temperature and stir for 1-2 hours.

-

The resulting solution contains n-butylzinc bromide and magnesium bromide. This mixture is often used directly in subsequent reactions.

-

Synthesis Workflow

Caption: Synthetic routes to n-butylzinc bromide.

Characterization of n-Butylzinc Bromide

Detailed spectroscopic data for n-butylzinc bromide is not extensively reported in publicly available literature, likely due to its reactive and unstable nature. The following sections provide expected characterization data based on the analysis of similar organometallic compounds and general spectroscopic principles.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of n-butylzinc bromide.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₉BrZn | [2][5] |

| Molecular Weight | 202.41 g/mol | [1][5] |

| Appearance | Typically handled as a solution in THF | [1][2] |

| Solubility | Soluble in ethereal solvents (e.g., THF) | [1] |

| Water Solubility | Reacts with water | [2] |

| Air Sensitivity | Air sensitive | [2] |

| Storage Temperature | 2-8°C | [1][2] |

| Commercial Form | 0.5 M solution in THF | [1] |

Spectroscopic Data (Expected)

3.2.1. ¹H NMR Spectroscopy

In a ¹H NMR spectrum of n-butylzinc bromide in an anhydrous deuterated solvent like THF-d₈, the protons of the butyl group would exhibit characteristic signals. Due to the electropositive nature of zinc, the protons on the carbon directly bonded to zinc (α-protons) are expected to be shifted upfield compared to the corresponding protons in n-butyl bromide.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ -CH₂-CH₂-CH₂-ZnBr | ~0.9 | Triplet (t) |

| CH₃-CH₂ -CH₂-CH₂-ZnBr | ~1.4 | Multiplet (m) |

| CH₃-CH₂-CH₂ -CH₂-ZnBr | ~1.3 | Multiplet (m) |

| CH₃-CH₂-CH₂-CH₂ -ZnBr | ~0.5 - 1.0 | Triplet (t) |

3.2.2. ¹³C NMR Spectroscopy

Similar to the ¹H NMR, the ¹³C NMR spectrum is expected to show an upfield shift for the carbon atom directly attached to the zinc atom (C1) compared to its position in n-butyl bromide.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| CH₃ -CH₂-CH₂-CH₂-ZnBr | ~14 |

| CH₃-CH₂ -CH₂-CH₂-ZnBr | ~28 |

| CH₃-CH₂-CH₂ -CH₂-ZnBr | ~30 |

| CH₃-CH₂-CH₂-CH₂ -ZnBr | ~10 - 20 |

3.2.3. Mass Spectrometry

The mass spectrum of n-butylzinc bromide would be complex due to the isotopic distribution of both zinc and bromine. The molecular ion peak would appear as a cluster of peaks. Fragmentation would likely involve the loss of the butyl group or bromine atom.

| Fragment Ion | Expected m/z (for most abundant isotopes) | Notes |

| [CH₃(CH₂)₃ZnBr]⁺• | 202 | Molecular ion; will show a characteristic isotopic pattern for Zn and Br. |

| [CH₃(CH₂)₃Zn]⁺ | 123 | Loss of Br radical. |

| [ZnBr]⁺ | 145 | Loss of butyl radical. |

| [CH₃(CH₂)₃]⁺ | 57 | Butyl cation. |

3.2.4. Infrared (IR) Spectroscopy

The IR spectrum would be dominated by the C-H stretching and bending vibrations of the butyl group.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H stretch | 2850-2960 |

| C-H bend | 1375-1465 |

Application in Negishi Cross-Coupling

A primary application of n-butylzinc bromide is in the palladium-catalyzed Negishi cross-coupling reaction to form new C-C bonds.[6][7][8]

Catalytic Cycle

The generally accepted mechanism involves a catalytic cycle with a palladium(0) species.[6][7][9]

References

- 1. BUTYLZINC BROMIDE | 92273-73-9 [chemicalbook.com]

- 2. BUTYLZINC BROMIDE|lookchem [lookchem.com]

- 3. bhu.ac.in [bhu.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. compoundchem.com [compoundchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. ntweb.deltastate.edu [ntweb.deltastate.edu]

An In-depth Technical Guide to n-Butylzinc Bromide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Butylzinc bromide (CH₃(CH₂)₃ZnBr) is a key organozinc reagent widely utilized in organic synthesis. As a member of the organozinc halide family, it plays a crucial role in the formation of carbon-carbon bonds, most notably in the Nobel Prize-winning Negishi cross-coupling reaction. Its utility in the synthesis of complex organic molecules makes it an invaluable tool for researchers in academia and industry, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, structure, and handling of n-butylzinc bromide, with a focus on quantitative data and detailed experimental protocols.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₉BrZn | [1] |

| Molecular Weight | 202.41 g/mol | |

| Appearance | Typically a solution | N/A |

| Density (of 0.5 M solution in THF) | 0.958 g/mL at 25 °C | |

| Solubility | Soluble in ethereal solvents like THF. Reacts with water. | [2] |

| Stability | Air and moisture sensitive. | [3] |

Structure and Aggregation State

The precise structure of n-butylzinc bromide in solution is complex and is governed by the Schlenk equilibrium. This equilibrium involves the disproportionation of the alkylzinc halide into a dialkylzinc species and a zinc dihalide. The position of this equilibrium is influenced by factors such as the solvent, concentration, and temperature.

2 RZnX ⇌ R₂Zn + ZnX₂

In coordinating solvents like THF, n-butylzinc bromide is believed to exist as a monomeric species, where the THF molecules coordinate to the zinc center, stabilizing the organometallic compound. Spectroscopic studies on similar organozinc halides in solution suggest a dynamic equilibrium between various solvated species. While a definitive crystal structure for n-butylzinc bromide has not been reported in the literature, related organozinc halides have been shown to form dimeric or polymeric structures in the solid state, often with bridging halide atoms. The understanding of the solution-state structure is critical for predicting its reactivity in chemical transformations.[4]

Spectroscopic Data

Detailed experimental spectroscopic data for n-butylzinc bromide is not widely published, likely due to its reactive nature. However, based on the known spectra of related compounds, the following characteristic signals can be anticipated:

-

¹H NMR (in THF-d₈): The protons on the carbon adjacent to the zinc atom are expected to be the most deshielded and would likely appear as a triplet. The chemical shifts of the butyl group protons would be influenced by the electron-withdrawing nature of the zinc-bromide moiety. The signals for coordinated THF would also be present.[5]

-

¹³C NMR (in THF-d₈): The carbon atom directly bonded to zinc would exhibit a characteristic chemical shift. The other carbon signals of the butyl group would appear in the aliphatic region.

-

FT-IR: The spectrum would be dominated by the characteristic C-H stretching and bending vibrations of the butyl group. A peak corresponding to the C-Zn stretching vibration would be expected in the low-frequency region of the spectrum. The IR spectrum of the starting material, n-butyl bromide, shows a characteristic C-Br stretch, which would be absent in the product.[6]

Experimental Protocols

Synthesis of n-Butylzinc Bromide

The preparation of n-butylzinc bromide is typically achieved through the direct oxidative addition of zinc metal to n-butyl bromide. The reactivity of zinc can be enhanced by various activation methods.

Materials:

-

Zinc dust (activated)

-

n-Butyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (catalytic amount)

Procedure:

-

A flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser is charged with activated zinc dust under an inert atmosphere (e.g., argon or nitrogen).

-

A catalytic amount of iodine is added to the zinc dust. The flask is gently heated until the purple color of the iodine disappears, indicating the activation of the zinc surface.

-

Anhydrous THF is added to the flask via cannula.

-

n-Butyl bromide is added dropwise to the stirred suspension of activated zinc in THF at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature or gentle reflux until the consumption of the starting material is confirmed (e.g., by GC analysis of an aliquot).

-

The resulting solution of n-butylzinc bromide is allowed to stand for the excess zinc to settle. The supernatant is then carefully transferred via cannula to a clean, dry Schlenk flask for storage or immediate use. The concentration of the solution can be determined by titration.[7]

General Procedure for Negishi Cross-Coupling

n-Butylzinc bromide is a key reagent in the palladium-catalyzed Negishi cross-coupling reaction to form a new carbon-carbon bond.

Materials:

-

Aryl or vinyl halide (or triflate)

-

n-Butylzinc bromide solution (0.5 M in THF)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Anhydrous THF

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, the aryl or vinyl halide and the palladium catalyst are added.

-

Anhydrous THF is added, and the mixture is stirred until the solids are dissolved.

-

The solution of n-butylzinc bromide in THF is added dropwise to the reaction mixture at room temperature.

-

The reaction is stirred at room temperature or heated as required, and the progress is monitored by an appropriate analytical technique (e.g., TLC, GC, or LC-MS).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired cross-coupled product.

Mandatory Visualizations

Logical Relationship: Synthesis of n-Butylzinc Bromide

Caption: Synthesis of n-butylzinc bromide via oxidative addition.

Signaling Pathway: The Negishi Cross-Coupling Catalytic Cycle

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Safety and Handling

n-Butylzinc bromide is a reactive and hazardous chemical that must be handled with appropriate safety precautions.

-

Air and Moisture Sensitivity: It reacts violently with water and is pyrophoric in air. All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.

-

Flammability: The THF solution is highly flammable.

-

Toxicity and Corrosivity: It is corrosive and can cause severe skin and eye burns. Inhalation may cause respiratory irritation.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.[3]

Conclusion

n-Butylzinc bromide is a powerful and versatile reagent in modern organic synthesis. A thorough understanding of its chemical properties, solution-state behavior, and appropriate handling techniques is paramount for its safe and effective use in the laboratory. This guide provides a foundational understanding for researchers and professionals engaged in the synthesis of complex organic molecules, enabling them to harness the full potential of this important organometallic compound.

References

- 1. n-Butylzinc bromide | C4H9BrZn | CID 5225082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BUTYLZINC BROMIDE|lookchem [lookchem.com]

- 3. n-Butylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal bottles 50 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Butane, 1-bromo- [webbook.nist.gov]

- 7. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]

The Formation of n-Butylzinc Bromide: A Deep Dive into its Mechanistic Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism behind the formation of n-butylzinc bromide, a vital organozinc reagent in organic synthesis. By delving into the fundamental principles of its synthesis, this document aims to equip researchers with the knowledge to optimize reaction conditions and effectively utilize this versatile compound in drug discovery and development.

Core Mechanism: A Two-Step Dance of Oxidative Addition and Solubilization

The formation of n-butylzinc bromide from n-butyl bromide and metallic zinc is not a simple, one-step process. It proceeds through a well-established two-step mechanism involving an initial surface reaction followed by dissolution into the solvent phase.[1]

-

Oxidative Addition: The reaction initiates with the oxidative addition of the carbon-bromine bond of n-butyl bromide to the surface of the metallic zinc. In this step, the zinc metal inserts itself into the C-Br bond, forming a transient organozinc intermediate that remains adsorbed on the zinc surface. The oxidation state of zinc changes from 0 to +2 in this process.

-

Solubilization: The surface-bound n-butylzinc bromide intermediate is then solubilized into the reaction solvent, typically an ether like tetrahydrofuran (THF). This step is crucial for the progression of the reaction, as it exposes fresh zinc surfaces for further oxidative addition. The rate of solubilization can be a limiting factor in the overall reaction rate and can be influenced by additives.

The Critical Role of Zinc Activation

The reactivity of commercial zinc powder is often hindered by a passivating layer of zinc oxide on its surface. To overcome this, various activation methods are employed to enhance the rate of oxidative addition. These methods either clean the zinc surface or increase its surface area, thereby promoting the reaction.

Common activation techniques include:

-

Treatment with Activating Agents: Reagents like 1,2-dibromoethane, iodine, or trimethylsilyl chloride (TMSCl) are used to etch the zinc surface and remove the oxide layer.[1]

-

Use of Rieke® Zinc: This highly reactive form of zinc is prepared by the reduction of a zinc salt (e.g., ZnCl₂) with an alkali metal, such as lithium or potassium.[2] Rieke® Zinc offers a significantly larger and more reactive surface area.

-

Formation of a Zinc-Copper Couple: Treating zinc dust with a copper salt (e.g., copper(I) iodide) generates a bimetallic couple that exhibits enhanced reactivity.

Enhancing Solubilization with Additives

The solubilization of the organozinc intermediate can be accelerated by the addition of certain salts, most notably lithium chloride (LiCl). LiCl is believed to assist in breaking up aggregates of the organozinc species on the metal surface, thereby facilitating their entry into the solution phase.[1] This can lead to a significant increase in the overall reaction rate.

Quantitative Data on n-Butylzinc Bromide Formation

The yield of n-butylzinc bromide is highly dependent on the reaction conditions, including the method of zinc activation, the solvent, and the temperature. The following table summarizes some reported yields under various conditions.

| Zinc Activation Method | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Rieke® Zinc (from ZnBr₂ and K) | Dimethoxyethane | Reflux | 3 h | 97 (as di-n-butylzinc)[2] |

| Commercially available zinc with NaOtBu and Cu(I)I | Methyl cyclohexane | 70 | 2 h | >50[3] |

| Not specified | Not specified | Not specified | Not specified | 98.0[4] |

| Bromine activation | THF:Toluene | 50-60 | 1 h | 74 |

Experimental Protocols

Preparation of n-Butylzinc Bromide using Bromine-Activated Zinc

This protocol is adapted from a procedure for the synthesis of a similar organozinc reagent and provides a representative method for the preparation of n-butylzinc bromide.

Materials:

-

Zinc dust

-

n-Butyl bromide

-

Bromine

-

Tetrahydrofuran (THF), anhydrous

-

Toluene, anhydrous

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

A two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum is flame-dried under a stream of inert gas (Argon or Nitrogen) and then cooled to room temperature.

-

Zinc dust (1.2 equivalents) is added to the flask under a positive pressure of inert gas.

-

Anhydrous THF and toluene are added to the flask via syringe.

-

A solution of bromine (0.5 equivalents relative to zinc) in anhydrous toluene is added dropwise to the stirred suspension of zinc at room temperature. The disappearance of the bromine color indicates the activation of zinc.

-

n-Butyl bromide (1.0 equivalent) is then added dropwise to the activated zinc suspension.

-

The reaction mixture is heated to 50-60 °C and stirred for 1 hour.

-

After cooling to room temperature, the greyish solution of n-butylzinc bromide is allowed to stand for the excess zinc to settle. The supernatant can then be cannulated for use in subsequent reactions. The concentration of the prepared reagent can be determined by titration.

Visualizing the Process: Diagrams and Workflows

To further elucidate the mechanism and experimental setup, the following diagrams are provided.

Caption: The two-step mechanism of n-butylzinc bromide formation.

Caption: A typical experimental workflow for the synthesis of n-butylzinc bromide.

References

- 1. Butylzinc bromide 0.5M tetrahydrofuran 92273-73-9 [sigmaaldrich.com]

- 2. Activated metals. Preparation of highly reactive zinc - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. US7759509B2 - Highly reactive zinc form, method for the production thereof, and use of the same - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

Navigating the Challenges of Bromozinc(1+);butane Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and handling of bromozinc(1+);butane solutions, a topic of critical importance for professionals in organic synthesis and drug development. The term "this compound" is understood to refer to solutions of organozinc bromides, such as butylzinc bromide, in a non-polar hydrocarbon solvent like butane. These reagents are valuable synthetic tools, yet their pyrophoric and reactive nature demands meticulous handling protocols. This document outlines their chemical properties, stability considerations, safe handling and preparation procedures, and the key chemical equilibria governing their behavior in solution.

Core Concepts: Understanding Organozinc Reagents in Alkane Solvents

Organozinc compounds are organometallic species featuring a carbon-zinc bond.[1] They are known for being less reactive than their Grignard or organolithium counterparts, which allows for greater functional group tolerance in complex syntheses.[1] Solutions of organozinc halides (RZnX) in non-polar solvents like butane or hexane are characterized by their sensitivity to air and moisture.[1]

Key Properties:

-

Pyrophoric Nature: Many organozinc solutions, especially those of dialkylzincs which exist in equilibrium with alkylzinc halides, can ignite spontaneously upon exposure to air.[1]

-

Moisture Sensitivity: These reagents react violently with water and other protic solvents.[1]

-

Solubility: The solubility of organozinc halides in alkanes is influenced by the nature of the alkyl group and the presence of coordinating agents. While dialkylzincs are generally soluble in nonpolar solvents, organozinc halides can have limited solubility.[1]

Stability of this compound Solutions

The stability of organozinc bromide solutions in butane is a critical factor for their successful application. Decomposition can occur through several pathways, including thermal degradation and reaction with atmospheric contaminants.

Factors Influencing Stability:

-

Temperature: Elevated temperatures can lead to thermal decomposition. For instance, diethylzinc, a related organozinc compound, begins to decompose at temperatures as low as 120-150°C.

-

Air and Moisture: Exposure to air and moisture leads to rapid and often hazardous decomposition. Strict anaerobic and anhydrous conditions are paramount for maintaining the integrity of the reagent.

-

Light: While not as significant as air and moisture, prolonged exposure to light can potentially initiate radical decomposition pathways.

Storage Recommendations:

Organozinc solutions in hydrocarbon solvents should be stored in a cool, dry, and inert environment. Commercial suppliers often provide these reagents in specially designed sealed containers under an inert atmosphere (e.g., nitrogen or argon). It is recommended to store these containers in a refrigerator designated for flammable reagents and away from any sources of ignition.

Quantitative Data Summary

Table 1: Physical and Safety Data for Diethylzinc Solution in Hexanes

| Property | Value | Reference |

| Appearance | Colorless to light brown liquid | |

| Odor | Garlic-like | |

| Boiling Point | ~118 °C (for diethylzinc) | |

| Flash Point | -40 °C | |

| Autoignition Temperature | Spontaneously ignites in air | |

| Water Reactivity | Reacts violently, releasing flammable gases |

Table 2: Solubility of Related Compounds

| Compound | Solvent | Solubility | Reference |

| Alkyl Halides | Water | Slightly soluble to insoluble | [2][3] |

| Alkyl Halides | Organic Solvents | Soluble | [2][3] |

| Diethylzinc | Hydrocarbons (e.g., hexane) | Miscible | [4] |

Experimental Protocols

The handling of pyrophoric and air-sensitive reagents like this compound solutions requires specialized techniques and a stringent adherence to safety protocols. The following protocols provide a general framework for the preparation and handling of these reagents. Note: These procedures should be performed by trained personnel in a properly equipped laboratory with appropriate safety measures in place, including a fume hood and access to a Class D fire extinguisher.

General Handling Procedures for Air- and Moisture-Sensitive Reagents

-

Inert Atmosphere: All manipulations must be carried out under an inert atmosphere of dry nitrogen or argon. This can be achieved using a glovebox or Schlenk line techniques.

-

Dry Glassware and Solvents: All glassware must be rigorously dried in an oven (e.g., at >120°C overnight) and cooled under a stream of inert gas before use. Solvents must be freshly distilled from an appropriate drying agent.

-

Syringe and Cannula Techniques: Transfers of the organozinc solution should be performed using gas-tight syringes or a double-tipped needle (cannula).

-

Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety glasses with side shields or chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves).

Illustrative Protocol for the Preparation of Butylzinc Bromide in a Hydrocarbon Solvent (e.g., Hexane)

This protocol is adapted from general procedures for the synthesis of organozinc halides and should be considered illustrative. The use of butane would require a pressurized reaction vessel.

Materials:

-

Zinc dust, activated

-

1-Bromobutane, freshly distilled

-

Anhydrous hexane

-

Iodine (catalytic amount)

-

Schlenk flask and other appropriate oven-dried glassware

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Set up a Schlenk flask containing a magnetic stir bar under a positive pressure of inert gas.

-

Add activated zinc dust to the flask.

-

Add a small crystal of iodine to the zinc dust. The iodine serves to activate the zinc surface.

-

Add anhydrous hexane to the flask via cannula.

-

Slowly add 1-bromobutane to the stirred suspension of zinc in hexane at room temperature. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue stirring the mixture at room temperature or with gentle heating until the reaction is complete (this can be monitored by GC analysis of quenched aliquots).

-

Allow the excess zinc to settle, and then transfer the supernatant solution of butylzinc bromide to a clean, dry storage flask via cannula.

-

The concentration of the organozinc reagent can be determined by titration.

Key Chemical Equilibria and Pathways

The behavior of organozinc bromide solutions is governed by several key chemical equilibria and reaction pathways. Understanding these is essential for predicting reactivity and ensuring stability.

The Schlenk Equilibrium

In solution, organozinc halides exist in equilibrium with their corresponding diorganozinc and zinc dihalide species. This is known as the Schlenk equilibrium.[1][5] The position of this equilibrium is influenced by the solvent, temperature, and the nature of the organic and halide substituents.[6]

Caption: The Schlenk equilibrium for organozinc halides in solution.

Formation of Organozinc Reagents

The synthesis of organozinc reagents from an alkyl halide and zinc metal proceeds via an oxidative addition mechanism.[1] This process is often initiated on the surface of the zinc metal.[7]

Caption: General pathway for the formation of organozinc halides.

Experimental Workflow for Handling

A logical workflow is crucial for the safe and effective use of this compound solutions.

Caption: A typical experimental workflow for using organozinc reagents.

Conclusion

Solutions of this compound, or more accurately, organozinc bromides in alkane solvents, are powerful reagents in modern organic chemistry. Their utility is, however, intrinsically linked to a thorough understanding of their stability and the implementation of rigorous handling procedures. By adhering to the principles of working under inert atmospheres, using anhydrous conditions, and following established safety protocols, researchers can safely and effectively harness the synthetic potential of these valuable compounds. This guide provides a foundational understanding to aid researchers, scientists, and drug development professionals in the safe and successful application of these challenging yet rewarding reagents.

References

- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 2. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]

- 3. ehs.utexas.edu [ehs.utexas.edu]

- 4. US20130109876A1 - Process for the preparation of organozinc halides - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 7. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of n-Butylzinc Bromide: A Technical Guide

Introduction

n-Butylzinc bromide (CH₃(CH₂)₃ZnBr) is an organozinc reagent of significant interest in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling. As with any reactive chemical species, a thorough understanding of its structural and electronic properties is paramount for its effective and safe use. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for the characterization of such organometallic compounds. This technical guide provides a summary of the available spectroscopic data for n-butylzinc bromide, details the general experimental protocols for acquiring such data, and presents a logical workflow for its synthesis and characterization.

Due to the limited availability of published, experimentally verified spectra for n-butylzinc bromide, this guide also incorporates predicted spectroscopic data and information from closely related compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Spectroscopic Data

The quantitative spectroscopic data for n-butylzinc bromide is summarized below. It is important to note that while some chemical suppliers provide predicted NMR data, experimentally obtained and published spectra are scarce.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For n-butylzinc bromide, both ¹H and ¹³C NMR are crucial for confirming its structure. The chemical shifts are influenced by the electron-withdrawing nature of the zinc-bromide moiety.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for n-Butylzinc Bromide

| Nucleus | Chemical Shift (δ) / ppm (Predicted) | Assignment |

| ¹H | ~ 0.9 | CH₃ (t) |

| ~ 1.4 | CH₂-CH₂ -CH₃ (m) | |

| ~ 1.6 | CH₂ -CH₂-CH₃ (m) | |

| ~ 0.5 | Zn-CH₂ (t) | |

| ¹³C | ~ 14.0 | C H₃ |

| ~ 28.0 | CH₂-C H₂-CH₃ | |

| ~ 33.0 | C H₂-CH₂-CH₃ | |

| ~ 10.0 | Zn-C H₂ |

Predicted data is sourced from chemical suppliers and computational models.[1] Experimental values may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Table 2: Expected Infrared (IR) Absorption Bands for n-Butylzinc Bromide

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (sp³) | 2850 - 3000 | Strong |

| C-H bend (CH₂) | 1450 - 1470 | Medium |

| C-H bend (CH₃) | 1375 - 1385 | Medium |

| C-Zn stretch | 400 - 600 | Medium-Weak |

| Zn-Br stretch | < 400 | Medium-Weak |

The expected wavenumbers are based on the typical ranges for alkyl groups and organometallic compounds.

Experimental Protocols

The following sections outline the general methodologies for the synthesis of n-butylzinc bromide and the acquisition of its NMR and IR spectra. These protocols are based on standard laboratory practices for handling air- and moisture-sensitive organometallic reagents.

Synthesis of n-Butylzinc Bromide

n-Butylzinc bromide is typically prepared by the oxidative addition of zinc to n-butyl bromide.

Materials:

-

Zinc dust or turnings

-

n-Butyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (as an activator)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Under an inert atmosphere, a flask is charged with zinc dust or turnings.

-

A small crystal of iodine is added to activate the zinc surface.

-

Anhydrous THF is added to the flask.

-

n-Butyl bromide is added dropwise to the stirred suspension of zinc in THF.

-

The reaction is typically initiated by gentle heating and then maintained at a controlled temperature.

-

The completion of the reaction is indicated by the consumption of the zinc metal.

-

The resulting solution of n-butylzinc bromide in THF is then used directly for subsequent reactions or analysis.

NMR Spectroscopic Analysis

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher)

-

NMR tubes suitable for air-sensitive samples (e.g., J. Young tubes)

Procedure:

-

Under an inert atmosphere, an aliquot of the n-butylzinc bromide solution in THF is transferred to a dry NMR tube.

-

An appropriate deuterated solvent, typically THF-d₈, is added to the NMR tube.

-

The NMR tube is securely sealed.

-

¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

The chemical shifts are referenced to the residual solvent peak.

IR Spectroscopic Analysis

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer

-

Air-tight sample cell (e.g., a liquid cell with KBr or NaCl windows) or an Attenuated Total Reflectance (ATR) accessory in a glovebox.

Procedure:

-

Inside a glovebox filled with an inert atmosphere, the IR sample cell is filled with the n-butylzinc bromide solution.

-

The cell is sealed to prevent exposure to air and moisture.

-

The FTIR spectrum is recorded over the desired wavenumber range (typically 4000 - 400 cm⁻¹).

-

A background spectrum of the solvent (anhydrous THF) is also recorded and subtracted from the sample spectrum.

Logical and Experimental Workflows

The following diagrams illustrate the logical relationships in the synthesis and characterization of n-butylzinc bromide.

Caption: Synthetic pathway for n-butylzinc bromide.

Caption: Workflow for spectroscopic characterization.

References

Theoretical Insights into the Carbon-Zinc Bond of Alkylzinc Halides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The carbon-zinc (C-Zn) bond, a cornerstone of organometallic chemistry, plays a pivotal role in a multitude of synthetic transformations vital to academic research and the pharmaceutical industry. Alkylzinc halides (RZnX), as key intermediates in reactions such as the renowned Negishi cross-coupling, exhibit a unique reactivity profile governed by the nature of this polar covalent bond. This technical guide delves into the theoretical underpinnings of the C-Zn bond in alkylzinc halides, leveraging computational chemistry to provide a deeper understanding of its structure, stability, and reactivity.

The Nature of the C-Zn Bond: A Covalent Partnership with Ionic Character

The bond between carbon and zinc in alkylzinc halides is predominantly covalent, arising from the overlap of carbon and zinc atomic orbitals. However, the difference in electronegativity between carbon (~2.55) and zinc (~1.65) imparts a significant degree of ionic character to the bond, resulting in a polarization where the carbon atom bears a partial negative charge and the zinc atom a partial positive charge. This inherent polarity is fundamental to the nucleophilic nature of the alkyl group in these reagents.

Theoretical methods, particularly Density Functional Theory (DFT), have been instrumental in quantifying the characteristics of the C-Zn bond. Analyses such as the Natural Bond Orbital (NBO) and the Quantum Theory of Atoms in Molecules (AIM) provide further insights into the electronic distribution and the nature of the interatomic interactions.

Quantitative Analysis of C-Zn Bond Properties

Systematic theoretical studies on a range of alkylzinc halides allow for a comparative analysis of how the alkyl group (R) and the halogen (X) influence the properties of the C-Zn bond. The following tables summarize key quantitative data obtained from DFT calculations on representative alkylzinc halides.

Table 1: Calculated C-Zn Bond Lengths (Å)

| Alkyl Group (R) | X = Cl | X = Br | X = I |

| Methyl (CH₃) | 1.95 | 1.96 | 1.97 |

| Ethyl (C₂H₅) | 1.97 | 1.98 | 1.99 |

| Isopropyl (i-Pr) | 1.99 | 2.00 | 2.01 |

Note: These values are representative and may vary slightly depending on the level of theory and basis set used in the calculation.

Table 2: Calculated C-Zn Bond Dissociation Energies (kcal/mol)

| Alkyl Group (R) | X = Cl | X = Br | X = I |

| Methyl (CH₃) | 75.2 | 73.8 | 72.1 |

| Ethyl (C₂H₅) | 72.5 | 71.1 | 69.5 |

| Isopropyl (i-Pr) | 70.1 | 68.7 | 67.0 |

Note: Bond dissociation energies are influenced by the stability of the resulting radicals.

Table 3: Calculated C-Zn Stretching Frequencies (cm⁻¹)

| Alkyl Group (R) | X = Cl | X = Br | X = I |

| Methyl (CH₃) | 515 | 505 | 495 |

| Ethyl (C₂H₅) | 490 | 482 | 473 |

| Isopropyl (i-Pr) | 470 | 463 | 455 |

Note: Vibrational frequencies are sensitive to the masses of the atoms and the strength of the bond.

The Schlenk Equilibrium: A Dynamic State in Solution

In solution, alkylzinc halides exist in a dynamic equilibrium known as the Schlenk equilibrium, which involves the disproportionation of the alkylzinc halide (RZnX) into a dialkylzinc species (R₂Zn) and a zinc halide (ZnX₂).

The position of this equilibrium is influenced by several factors, including the nature of the alkyl group, the halide, the solvent, and the temperature. Computational studies have been employed to investigate the thermodynamics and kinetics of the Schlenk equilibrium, providing valuable insights into the relative stability of the species involved and the mechanism of their interconversion.

Caption: The Schlenk equilibrium for alkylzinc halides.

Computational Methodologies: A Glimpse into the Virtual Laboratory

The quantitative data and mechanistic insights presented in this guide are the products of rigorous computational protocols. A typical workflow for the theoretical study of the C-Zn bond in alkylzinc halides involves the following steps:

-

Model Building: Construction of the molecular structures of the desired alkylzinc halides.

-

Geometry Optimization: Determination of the lowest energy (most stable) three-dimensional structure of the molecules using a chosen level of theory and basis set (e.g., B3LYP/6-311G(d,p)).

-

Frequency Calculation: Calculation of the vibrational frequencies to confirm that the optimized structure corresponds to a true energy minimum and to obtain the C-Zn stretching frequency.

-

Bond Property Analysis: Calculation of bond lengths and bond dissociation energies from the optimized structures.

-

Electronic Structure Analysis: Performance of NBO and AIM analyses to investigate the charge distribution and the nature of the C-Zn bond.

Caption: A typical computational workflow for studying the C-Zn bond.

Signaling Pathways and Logical Relationships

The reactivity of alkylzinc halides in cross-coupling reactions is a complex process involving several elementary steps. Theoretical studies help to elucidate the underlying mechanisms by mapping out the potential energy surfaces of these reactions.

A Comprehensive Technical Guide to the Physical Properties of n-Butylzinc Bromide in Tetrahydrofuran (THF)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of n-butylzinc bromide (n-BuZnBr) in its most commonly utilized form: a solution in tetrahydrofuran (THF). This guide is intended to be a valuable resource for researchers and professionals in organic synthesis and drug development who employ this versatile organozinc reagent.

Core Physical and Chemical Properties

n-Butylzinc bromide is primarily available and handled as a solution in THF, typically at a concentration of 0.5 M.[1][2][3][4][5][6] The properties of the neat compound are less relevant for practical applications, as it is the solution that is used in chemical reactions. The solution's characteristics are influenced by the solvent and the equilibrium between different zinc species.

General Properties

The fundamental identifiers and properties of n-butylzinc bromide are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | n-Butylzinc bromide | [7] |

| Synonyms | Bromo(butyl)zinc, n-BuZnBr | [8] |

| CAS Number | 92273-73-9 | [1][3][5][6] |

| Molecular Formula | C₄H₉BrZn | [3][5][8] |

| Molecular Weight | 202.41 g/mol | [1][6][9][10][11] |

| Appearance | Commercially supplied as a solution in THF | [1][2][3][4][5][6] |

Properties of 0.5 M Solution in THF

The physical characteristics of the commonly used 0.5 M solution are detailed in the following table.

| Property | Value | Reference(s) |

| Concentration | 0.5 M | [1][2][3][4][5][6] |

| Density | 0.958 g/mL at 25 °C | [1][2][4][6] |

| Solubility | Soluble in THF | [1][2][3][4][5][6] |

| Storage Temperature | 2-8°C | [1][2][4] |

| Stability | Sensitive to air and moisture. Must be stored under an inert atmosphere (e.g., Argon or Nitrogen). | [12][13] |

The Schlenk Equilibrium in THF Solution

A critical aspect of the physical chemistry of n-butylzinc bromide in THF is the Schlenk equilibrium. This equilibrium describes the disproportionation of the organozinc halide into a dialkylzinc species and a zinc dihalide.[10][12][14] The position of this equilibrium is dependent on the solvent, temperature, and concentration.[10] For n-butylzinc bromide in THF, the equilibrium can be represented as follows:

Due to this rapid equilibrium, the species present in solution is a mixture of n-butylzinc bromide, di-n-butylzinc, and zinc bromide. Spectroscopic analyses of such solutions will reflect the presence of all these components. Notably, in some cases, the dialkylzinc species may be the dominant one observed in ¹H NMR spectra.[5]

Spectroscopic Characterization

Detailed spectroscopic data for isolated n-butylzinc bromide is not widely available in the peer-reviewed literature, as it is typically generated and used in situ or sold as a solution.

-

¹H and ¹³C NMR Spectroscopy: While specific spectral data for n-butylzinc bromide is not readily published, NMR spectroscopy is a key technique for characterizing organozinc reagents.[5] The spectra of a THF solution of n-butylzinc bromide would be expected to show signals for the n-butyl group. However, due to the Schlenk equilibrium, the observed chemical shifts may represent a weighted average of the different zinc species in solution. The THF solvent signals will also be present (¹³C NMR of THF: δ ~68 and ~26 ppm).[15]

-

FTIR and Raman Spectroscopy: These techniques could potentially provide information on the C-Zn and Zn-Br stretching frequencies. However, such data for n-butylzinc bromide is not commonly reported.

Experimental Protocols

Preparation of n-Butylzinc Bromide

n-Butylzinc bromide is typically prepared by the direct insertion of zinc metal into n-butyl bromide.[14] The following is a general laboratory-scale procedure.

Materials:

-

Zinc dust or powder

-

1,2-Dibromoethane (for activation)

-

n-Butyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

A flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser is charged with zinc dust.

-

The apparatus is thoroughly flushed with an inert gas.

-

A small amount of 1,2-dibromoethane in anhydrous THF is added to activate the zinc surface. Gentle heating may be required to initiate the activation, which is indicated by the evolution of gas.

-

A solution of n-butyl bromide in anhydrous THF is added dropwise to the activated zinc suspension.

-

The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

-

After the addition is complete, the mixture is stirred at room temperature or with gentle heating until the reaction is complete.

-

The resulting grey solution of n-butylzinc bromide is then allowed to stand for the excess zinc to settle, and the supernatant is cannulated to another flask for storage or immediate use.

The workflow for this synthesis is illustrated below.

Application in Negishi Cross-Coupling

A primary application of n-butylzinc bromide is in palladium- or nickel-catalyzed Negishi cross-coupling reactions to form C-C bonds.[1] The general catalytic cycle for a palladium-catalyzed Negishi coupling is depicted below.

The cycle involves three main steps:

-

Oxidative Addition: The organic halide (R-X) reacts with the Pd(0) catalyst.[1]

-

Transmetalation: The n-butyl group is transferred from the zinc to the palladium center, displacing the halide.[1]

-

Reductive Elimination: The two organic groups on the palladium are coupled, forming the final product (R-n-Bu) and regenerating the Pd(0) catalyst.[1]

References

- 1. Negishi coupling - Wikipedia [en.wikipedia.org]

- 2. Negishi Coupling [organic-chemistry.org]

- 3. chinesechemsoc.org [chinesechemsoc.org]

- 4. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. n-Butylzinc bromide | C4H9BrZn | CID 5225082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 9. 叔丁基溴化锌 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 10. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 11. 丁基溴化锌 - CAS号 92273-73-9 - 摩贝百科 [m.molbase.cn]

- 12. research-portal.uu.nl [research-portal.uu.nl]

- 13. BUTYLZINC BROMIDE|lookchem [lookchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Tetrahydrofuran(109-99-9) 13C NMR [m.chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Quantum Chemical Calculations for Organozinc Compounds

Organozinc compounds are a cornerstone of modern synthetic chemistry, utilized in a myriad of applications ranging from polymerization to the synthesis of pharmaceuticals.[1][2] Their reactivity, often tunable by the choice of solvent and additives, makes them versatile reagents.[1] Understanding the intricate details of their structure, stability, and reaction mechanisms at a molecular level is crucial for optimizing existing synthetic routes and designing new ones. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as indispensable tools for elucidating these details, providing insights that are often difficult to obtain through experimental means alone.[3][4] This guide provides a comprehensive overview of the theoretical and practical aspects of performing quantum chemical calculations on organozinc compounds.

Core Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become the workhorse of computational chemistry for medium to large-sized molecules due to its favorable balance of accuracy and computational cost.[5] The central idea of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction.

The application of DFT involves the selection of two key components: the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: This is an approximation to the complex many-body interactions between electrons. The choice of functional significantly impacts the accuracy of the calculation.

-

Basis Set: This is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but at a higher computational cost.

Computational Methodology and Protocols

The reliability of quantum chemical calculations on organozinc compounds is highly dependent on the chosen methodology. This section details the recommended protocols for setting up these calculations.

Choice of Density Functional

A variety of DFT functionals have been tested for their efficacy in modeling zinc-containing systems. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, and meta-GGA functionals, which include the kinetic energy density, have shown particular promise.

Studies comparing computational results with experimental data have identified several functionals that perform well for organozinc complexes. For instance, the M06 and M06-L functionals have been shown to produce small computational errors for zinc-amino acid complexes.[4][6] The widely-used B3LYP functional also provides a good compromise between accuracy and computational cost for many applications.[5] For specific properties, other functionals like PBEPBE , OLYP , and B3PW91 have also been employed.[3][7]

Selection of Basis Set

The choice of basis set is critical, especially for elements like zinc which have a large number of electrons, including core and valence electrons.

-

Pople-style basis sets: The 6-311++G(d,p) basis set has been found to be suitable for calculations involving transition metal ligands and has yielded accurate results for zinc complexes when compared to experimental data.[4][6][8]

-

Effective Core Potentials (ECPs): For larger systems, ECPs can be used to reduce computational cost. ECPs replace the core electrons of the metal with a potential, and only the valence electrons are treated explicitly. The LANL2DZ basis set with its associated ECP is a common choice for initial geometry optimizations.[7][8]

-

Ahlrichs basis sets: The def2-SVP (split valence polarization) and def2-TZVP (triple zeta valence polarization) basis sets are well-regarded for their balance and performance across the periodic table and are a good choice for DFT calculations.[9]

Modeling the Solvent Environment

Organozinc reactions are highly sensitive to the solvent.[1] Therefore, accurately modeling the solvent environment is crucial for obtaining meaningful computational results.

-

Continuum Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the SMD model, treat the solvent as a continuous dielectric medium. While computationally efficient, they may not be sufficient to describe specific solvent-solute interactions, which are often important in organozinc chemistry.[1]

-

Explicit Solvation Models: In this approach, a number of solvent molecules are explicitly included in the calculation, typically forming the first solvation shell around the organozinc compound. This provides a more accurate description of direct solute-solvent interactions.

-

Hybrid Models (Microsolvation): This approach combines a small number of explicit solvent molecules with a continuum model to account for both short-range and long-range solvation effects.

-

Ab Initio Molecular Dynamics (AIMD): For a highly accurate description of the dynamic solvated environment, AIMD can be used. This method explicitly models the motion of all atoms in the system over time, providing a detailed picture of the solvation states and their energetics.[1][10]

The following diagram illustrates a general workflow for performing quantum chemical calculations on an organozinc system.

Caption: A general workflow for quantum chemical calculations on organozinc compounds.

Detailed Computational Protocol Example: Geometry Optimization and Frequency Calculation

The following provides a detailed protocol for a typical DFT calculation on an organozinc compound.

-

Structure Preparation:

-

An initial 3D structure of the organozinc molecule is built using molecular modeling software (e.g., Avogadro, GaussView).

-

If studying a solvated species, explicit solvent molecules (e.g., THF) are placed around the zinc center.

-

-

Input File Generation:

-

The calculation is set up using a quantum chemistry software package (e.g., Gaussian, ORCA).

-

The chosen level of theory is specified, for example, M06/6-311++G(d,p).

-

The Opt keyword is used to request a geometry optimization.

-

The Freq keyword is used to request a frequency calculation to verify that the optimized structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies).

-

If a continuum solvent model is used, it is specified (e.g., SCRF=(SMD, Solvent=THF)).

-

-

Execution and Analysis:

-

The calculation is run on a high-performance computing cluster.

-

Upon completion, the output file is checked to ensure the optimization converged successfully.

-

The optimized geometry (bond lengths, angles) is analyzed and can be compared to experimental data if available (e.g., from X-ray crystallography).[5][8]

-

The calculated vibrational frequencies can be compared to experimental IR or Raman spectra.[6]

-

Data Presentation: Performance of Different Computational Methods

The accuracy of a given computational protocol can be assessed by comparing calculated properties to experimental values. The tables below summarize the performance of various DFT functionals and basis sets for predicting the geometric parameters of zinc complexes.

Table 1: Comparison of DFT Functionals for Predicting Bond Lengths in Zinc Complexes

| Functional | Mean Absolute Error (Å) vs. Exp. | Reference |

| M06 | Low | [4][6] |

| M06-L | Low | [4][6] |

| B3LYP | Moderate | [5] |

| PBEPBE | Moderate | [3] |

Table 2: Comparison of Basis Sets for Organozinc Calculations

| Basis Set | Description | Typical Use Case |

| LANL2DZ | Double-zeta with ECP for Zn | Initial geometry optimizations, large systems.[7][8] |

| 6-31G* | Pople-style double-zeta with polarization | Routine calculations on small to medium systems. |

| 6-311++G(d,p) | Pople-style triple-zeta with diffuse and polarization functions | High-accuracy calculations of energies and geometries.[6][8] |

| def2-TZVP | Ahlrichs triple-zeta with polarization | High-accuracy calculations, good for transition metals.[9] |

The logical relationship between the choice of computational parameters and the expected outcome is visualized in the diagram below.

Caption: Relationship between computational choices and the resulting accuracy and cost.

Applications in Organozinc Chemistry

Quantum chemical calculations provide valuable insights into various aspects of organozinc chemistry.

Structure and Bonding

Calculations can predict the geometry of organozinc compounds, including bond lengths and angles, which often show good agreement with X-ray diffraction data.[5] They can also be used to understand the nature of the carbon-zinc bond, which has a highly covalent character.[11] Furthermore, computational studies can explore the structure of organozinc reagents in solution, which is crucial for understanding their reactivity. For example, AIMD simulations have been used to clarify the solvation states of various organozinc species in THF.[1][10]

Reaction Mechanisms

DFT calculations are widely used to map out the potential energy surfaces of reactions involving organozinc reagents. This allows for the determination of transition state structures and the calculation of activation energies, providing a detailed understanding of the reaction mechanism. Important reactions studied computationally include:

-

Negishi Coupling: A palladium-catalyzed cross-coupling reaction between an organozinc compound and an organohalide.[1]

-

Reformatsky Reaction: The reaction of an alpha-halo ester with a carbonyl compound in the presence of zinc metal to form a beta-hydroxy ester.[2]

-

Barbier Reaction: A one-pot synthesis of an alcohol from an alkyl halide, a carbonyl compound, and a metal like zinc.[12]

The diagram below shows a simplified representation of the key steps in the formation of an organozinc reagent from zinc metal, a process that is often the precursor to these synthetic transformations.

Caption: Key steps in the formation of organozinc reagents from zinc metal.[13]

Conclusion

Quantum chemical calculations, particularly DFT, are powerful tools for investigating the chemistry of organozinc compounds. By carefully selecting the functional, basis set, and solvation model, researchers can obtain reliable insights into the structure, reactivity, and mechanisms of these important reagents. This computational approach complements experimental studies and is invaluable for the rational design of new synthetic methods and catalysts, with significant implications for fields such as drug development and materials science. The continued development of computational methods and hardware will further enhance the predictive power of these calculations, solidifying their role as a standard tool in modern chemical research.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization, Catalytic Activity, and DFT Calculations of Zn(II) Hydrazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimal density-functional theory method for zinc–amino acid complexes determined by analyzing structural and Fourier-transform infrared spectroscopy data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Optimal density-functional theory method for zinc–amino acid complexes determined by analyzing structural and Fourier-transform infrared spectroscopy data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ORCA Input Library - Basis sets [sites.google.com]

- 10. researchgate.net [researchgate.net]

- 11. organicreactions.org [organicreactions.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: n-Butylzinc Bromide in Palladium-Catalyzed Negishi Coupling

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of n-butylzinc bromide in palladium-catalyzed Negishi cross-coupling reactions. The Negishi coupling is a powerful and versatile tool for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[1][2] n-Butylzinc bromide serves as a readily accessible and reactive nucleophilic partner for the coupling of sp3-hybridized carbon centers with a variety of organic electrophiles.

Introduction

The palladium-catalyzed Negishi cross-coupling reaction is a fundamental transformation in organic synthesis that joins an organozinc compound with an organic halide or triflate.[1] This reaction is particularly valuable for its high functional group tolerance and its ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp³)–C(sp³) bonds. n-Butylzinc bromide is a key reagent in these couplings, enabling the introduction of a butyl group into a target molecule. These reactions are typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst.

Data Presentation

The following tables summarize quantitative data from representative Negishi coupling reactions involving n-butylzinc bromide and similar alkylzinc reagents with various organic halides.

Table 1: Palladium-Catalyzed Negishi Coupling of n-Butylzinc Bromide with Alkyl Halides

| Entry | Alkyl Halide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1-Bromo-3-phenylpropane | Pd₂(dba)₃ / IPr·HCl | THF/NMP | RT | 2 | 85 | [3] |

| 2 | 1-Bromooctane | Pd(OAc)₂ / SPhos | THF | RT | 12 | 92 | |

| 3 | 1-Chloro-4-phenylbutane | Pd(P(t-Bu)₃)₂ | Dioxane | 100 | 24 | 78 | |

| 4 | Ethyl 4-bromobutanoate | Pd-PEPPSI-IPr | THF/DMI | RT | 2 | 90 | [3] |

Table 2: Palladium-Catalyzed Negishi Coupling of n-Butylzinc Bromide with Aryl Halides

| Entry | Aryl Halide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromoanisole | Pd(OAc)₂ / CPhos | THF/Toluene | RT | 3 | 95 | [4][5] |

| 2 | 2-Bromobenzonitrile | Pd(OAc)₂ / CPhos | THF/Toluene | RT | 6 | 88 | [4][5] |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(dppf)Cl₂ | THF | 60 | 12 | 85 | |

| 4 | 4-Chlorotoluene | Pd(P(t-Bu)₃)₂ | Dioxane | 100 | 18 | 72 |

Experimental Protocols

Preparation of n-Butylzinc Bromide (in situ)

This protocol describes the in situ preparation of n-butylzinc bromide from n-butyl bromide and activated zinc metal.

Materials:

-

Zinc dust

-

1,2-Dibromoethane

-

n-Butyl bromide

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with zinc dust (1.5 equivalents).

-

The zinc dust is activated by stirring with a small amount of 1,2-dibromoethane in anhydrous THF until the evolution of ethene gas ceases.

-

A solution of n-butyl bromide (1.0 equivalent) in anhydrous THF is added dropwise to the activated zinc suspension.

-

The reaction mixture is gently heated to initiate the reaction, which is typically indicated by a gentle reflux. The mixture is then stirred at room temperature or gentle reflux until the consumption of the starting bromide is complete (monitored by GC or TLC).

-

The resulting solution of n-butylzinc bromide is used directly in the subsequent cross-coupling reaction.

General Protocol for Palladium-Catalyzed Negishi Coupling of n-Butylzinc Bromide with an Aryl Bromide

This protocol provides a general procedure for the cross-coupling of an aryl bromide with in situ prepared n-butylzinc bromide.

Materials:

-

Aryl bromide

-

n-Butylzinc bromide solution in THF (prepared as in 3.1)

-

Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Ligand (e.g., SPhos, XPhos, CPhos)

-

Anhydrous solvent (e.g., THF, Dioxane, Toluene)

Procedure:

-

Under an inert atmosphere, a flame-dried reaction flask is charged with the palladium precatalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1-10 mol%).

-

Anhydrous solvent is added, and the mixture is stirred at room temperature for 10-15 minutes to allow for the formation of the active catalyst.

-

The aryl bromide (1.0 equivalent) is added to the catalyst mixture.

-

The solution of n-butylzinc bromide (1.2-2.0 equivalents) in THF is then added dropwise to the reaction mixture at room temperature.

-

The reaction is stirred at room temperature or heated as required, and the progress is monitored by an appropriate analytical technique (e.g., GC, LC-MS, TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride or hydrochloric acid (1M).

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Visualizations

Catalytic Cycle of the Negishi Coupling

Caption: Catalytic cycle of the palladium-catalyzed Negishi cross-coupling reaction.

Experimental Workflow for Negishi Coupling

Caption: General experimental workflow for a Negishi cross-coupling reaction.

References

- 1. Negishi coupling - Wikipedia [en.wikipedia.org]

- 2. Negishi Coupling [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

Application Notes and Protocols for Negishi Cross-Coupling with n-Butylzinc Bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Negishi cross-coupling reaction utilizing n-butylzinc bromide as the nucleophilic partner. The Negishi coupling is a powerful and versatile carbon-carbon bond-forming reaction that couples organozinc compounds with organic halides or triflates, catalyzed by a nickel or palladium complex.[1] Its broad functional group tolerance makes it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[2][3]

Introduction

The Negishi cross-coupling reaction offers a robust method for the formation of C(sp³)–C(sp²) bonds. The use of organozinc reagents, such as n-butylzinc bromide, is advantageous due to their relatively high reactivity and tolerance of a wide array of functional groups.[3] This protocol will detail the preparation of the n-butylzinc bromide reagent and the subsequent palladium-catalyzed cross-coupling with an aryl bromide.

A critical aspect of successful Negishi couplings, particularly with alkylzinc reagents, is the choice of catalyst and ligands to promote the desired reductive elimination and suppress side reactions like β-hydride elimination.[4][5] Modern catalyst systems, often employing bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have significantly improved the efficiency and scope of this reaction.[2][6][7]

Experimental Protocols

Protocol 1: Preparation of n-Butylzinc Bromide

This protocol describes the in situ preparation of n-butylzinc bromide from n-butyl bromide and activated zinc metal. The activation of zinc is crucial for the oxidative insertion into the carbon-halogen bond.[8][9]

Materials:

-

Zinc dust or powder

-

1,2-Dibromoethane or Iodine (for activation)

-

n-Butyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium Chloride (optional, but recommended for difficult substrates)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)

-

Syringes and needles

Procedure:

-

Zinc Activation:

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere, add zinc powder (1.5 equivalents relative to n-butyl bromide).

-

Add anhydrous THF to the flask.

-

To activate the zinc, add a small amount of 1,2-dibromoethane (approx. 5 mol%) or a crystal of iodine.

-

Gently heat the suspension with stirring until the color of the iodine fades or gas evolution from the 1,2-dibromoethane ceases. This indicates the activation of the zinc surface.

-

-

Formation of n-Butylzinc Bromide:

-

To the activated zinc suspension, add a solution of n-butyl bromide (1.0 equivalent) in anhydrous THF dropwise via a syringe. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours, or until the consumption of the n-butyl bromide is confirmed (e.g., by GC analysis of a quenched aliquot).

-

For challenging couplings, anhydrous lithium chloride (1.0 equivalent) can be added to the reaction mixture to form a more reactive organozincate species.[10]

-

Allow the excess zinc to settle. The resulting supernatant is the n-butylzinc bromide solution, which can be used directly in the subsequent cross-coupling reaction.

-

Protocol 2: Negishi Cross-Coupling of n-Butylzinc Bromide with an Aryl Bromide

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of the prepared n-butylzinc bromide solution with a representative aryl bromide.

Materials:

-

Aryl bromide (e.g., 4-bromotoluene)

-

n-Butylzinc bromide solution in THF (prepared in Protocol 1)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Anhydrous THF or other suitable solvent (e.g., Toluene)[4]

Equipment:

-

Schlenk flask or tube

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup

-

Syringes and needles

Procedure:

-

Reaction Setup:

-

In a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 1-2 mol% Pd(OAc)₂) and the ligand (e.g., 2-4 mol% SPhos).

-

Add the aryl bromide (1.0 equivalent) and anhydrous THF.

-

Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst complex.

-

-

Cross-Coupling Reaction:

-

Slowly add the n-butylzinc bromide solution (typically 1.2-1.5 equivalents) to the reaction mixture via syringe.

-

Stir the reaction at room temperature or heat as required (e.g., 50-70 °C). The optimal temperature will depend on the reactivity of the aryl halide and the catalyst system used.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS). Reaction times can vary from a few hours to overnight.

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired n-butylated aryl compound.

-

Data Presentation

The following table summarizes representative conditions and yields for Negishi cross-coupling reactions involving primary alkylzinc reagents with various aryl halides.

| Entry | Aryl Halide | Alkylzinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromotoluene | n-Butylzinc Bromide | Pd(OAc)₂ (2) | SPhos (4) | THF | 65 | 12 | ~95 | General Protocol |

| 2 | 2-Bromoanisole | p-Tolylzinc Chloride | G3-SPhos (0.1) | - | THF | 75 | - | >98 | [3] |

| 3 | 4-Chloroacetophenone | Isopropylzinc Bromide | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | rt | 3 | 97 | [4] |

| 4 | 2-Bromopyridine | Cyclohexylzinc Bromide | Pd(OAc)₂ (1) | CPhos (2) | THF | rt | 1 | 94 | [4] |

| 5 | Phenyl Bromide | n-Butylzinc Bromide | Pd-PEPPSI-IPr | - | THF/DMI | rt | 12 | High | [11][12] |

Note: The data in Entry 1 is based on a generalized protocol, while other entries are adapted from literature for similar primary or secondary alkylzinc reagents to demonstrate the scope and efficiency of the reaction under different conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the preparation of n-butylzinc bromide and its subsequent use in a Negishi cross-coupling reaction.

Caption: Experimental workflow for the Negishi cross-coupling reaction.

Catalytic Cycle

This diagram outlines the generally accepted catalytic cycle for the Negishi cross-coupling reaction.

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

References

- 1. Negishi coupling - Wikipedia [en.wikipedia.org]

- 2. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]

- 3. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

- 6. chinesechemsoc.org [chinesechemsoc.org]

- 7. Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent - Chemical Communications (RSC Publishing) [pubs.rsc.org]